Cas no 2549005-02-7 (5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one)
![5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one structure](https://ja.kuujia.com/scimg/cas/2549005-02-7x500.png)
5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 2549005-02-7
- 5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one
- 5-Fluoro-6-phenyl-2-[4-[(tetrahydro-3-furanyl)carbonyl]-1-piperazinyl]-4(3H)-pyrimidinone
-
- インチ: 1S/C19H21FN4O3/c20-15-16(13-4-2-1-3-5-13)21-19(22-17(15)25)24-9-7-23(8-10-24)18(26)14-6-11-27-12-14/h1-5,14H,6-12H2,(H,21,22,25)
- InChIKey: JODHZPGWJDBCQR-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCN(C(C3CCOC3)=O)CC2)=NC(C2=CC=CC=C2)=C(F)C(=O)N1
計算された属性
- せいみつぶんしりょう: 372.15976871g/mol
- どういたいしつりょう: 372.15976871g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 651
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 74.6Ų
じっけんとくせい
- 密度みつど: 1.43±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 560.4±60.0 °C(Predicted)
- 酸性度係数(pKa): 8.27±0.50(Predicted)
5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6783-8614-5μmol |
5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one |
2549005-02-7 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6783-8614-10mg |
5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one |
2549005-02-7 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6783-8614-15mg |
5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one |
2549005-02-7 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6783-8614-40mg |
5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one |
2549005-02-7 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6783-8614-10μmol |
5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one |
2549005-02-7 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6783-8614-4mg |
5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one |
2549005-02-7 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6783-8614-1mg |
5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one |
2549005-02-7 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6783-8614-30mg |
5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one |
2549005-02-7 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6783-8614-3mg |
5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one |
2549005-02-7 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6783-8614-5mg |
5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one |
2549005-02-7 | 5mg |
$69.0 | 2023-09-07 |
5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one 関連文献
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-oneに関する追加情報
Introduction to 5-Fluoro-2-[4-(Oxolane-3-Carbonyl)piperazin-1-yl]-6-Phenyl-3,4-Dihydropyrimidin-4-one (CAS No. 2549005-02-7)
5-Fluoro-2-[4-(Oxolane-3-Carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one (CAS No. 2549005-02-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of this compound, particularly the presence of a fluoro substituent and a piperazine ring, make it an intriguing candidate for further research and development.
The chemical structure of 5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one is characterized by a central dihydropyrimidinone core, which is substituted with a fluoro group at the 5-position, a phenyl group at the 6-position, and a piperazine ring linked to the 2-position via an oxolane carbonyl moiety. This intricate structure imparts specific pharmacological properties that are being explored in various preclinical studies.
Recent research has highlighted the potential of 5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one in the treatment of inflammatory diseases. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a valuable therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one has also demonstrated promising antiviral activity. Preclinical studies have indicated that this compound can effectively inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action appears to involve interference with viral protein synthesis and assembly processes, making it a potential candidate for the development of broad-spectrum antiviral drugs.
The anticancer potential of 5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one has also been investigated. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying its anticancer effects is thought to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
The pharmacokinetic properties of 5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one have been studied to assess its suitability for therapeutic use. Preliminary data indicate that this compound exhibits favorable oral bioavailability and a reasonable half-life in animal models. These characteristics suggest that it could be administered orally as a potential therapeutic agent.
To further evaluate the safety and efficacy of 5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-y l]-6 -phen yl -3 , 4 -d ihyd ro pyr im id i n - 4 -one, several preclinical toxicity studies have been conducted. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. However, more extensive safety evaluations are necessary before advancing to clinical trials.
In conclusion, 5-fluoro - 2 - [ 4 -( ox ol an e - 3 - carb on y l ) pi pe ra z in - 1 - y l ] - 6 - ph en y l - 3 , 4 - di hy dr op yr im id i n - 4 - one (CAS No. 2549005 - 02 - 7) represents a promising lead compound with diverse biological activities. Its potential applications in treating inflammatory diseases, viral infections, and cancer make it an attractive candidate for further development. Ongoing research aims to optimize its pharmacological properties and evaluate its safety profile in preparation for clinical trials.
2549005-02-7 (5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one) 関連製品
- 393834-59-8(4-tert-butyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide)
- 2172434-76-1(1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole)
- 1361715-48-1(2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester)
- 2172221-37-1(2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol)
- 74654-12-9(dimethyl({2-(2S)-oxiran-2-ylethyl})amine)
- 2173996-60-4(5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)
- 1805544-11-9(6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine)
- 2680548-63-2(1-[2-Acetamido-3-(methylsulfanyl)propanoyl]pyrrolidine-3-carboxylic acid)
- 1807252-21-6(Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate)
- 2034577-03-0(1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine)



